N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-3,4-bis(phenylmethoxy)benzeneacetamide N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-3,4-bis(phenylmethoxy)benzeneacetamide
Brand Name: Vulcanchem
CAS No.: 138645-00-8
VCID: VC0054612
InChI: InChI=1S/C31H31NO5/c1-35-29-18-23(12-14-27(29)33)16-17-32-31(34)20-26-13-15-28(36-21-24-8-4-2-5-9-24)30(19-26)37-22-25-10-6-3-7-11-25/h2-15,18-19,33H,16-17,20-22H2,1H3,(H,32,34)
SMILES: COC1=C(C=CC(=C1)CCNC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
Molecular Formula: C31H31NO5
Molecular Weight: 497.6 g/mol

N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-3,4-bis(phenylmethoxy)benzeneacetamide

CAS No.: 138645-00-8

Reference Standards

VCID: VC0054612

Molecular Formula: C31H31NO5

Molecular Weight: 497.6 g/mol

N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-3,4-bis(phenylmethoxy)benzeneacetamide - 138645-00-8

CAS No. 138645-00-8
Product Name N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-3,4-bis(phenylmethoxy)benzeneacetamide
Molecular Formula C31H31NO5
Molecular Weight 497.6 g/mol
IUPAC Name 2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C31H31NO5/c1-35-29-18-23(12-14-27(29)33)16-17-32-31(34)20-26-13-15-28(36-21-24-8-4-2-5-9-24)30(19-26)37-22-25-10-6-3-7-11-25/h2-15,18-19,33H,16-17,20-22H2,1H3,(H,32,34)
Standard InChIKey IIMPMLFWRFCKHD-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)CCNC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
Canonical SMILES COC1=C(C=CC(=C1)CCNC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
PubChem Compound 562793
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator